![molecular formula C16H17N3O2S B2832821 3-prop-2-enyl-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 361475-13-0](/img/structure/B2832821.png)
3-prop-2-enyl-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
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Description
3-prop-2-enyl-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as PQC or pyrroloquinazoline quinone, and it has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds
Abdelriheem et al. (2015) demonstrated the synthesis of quinazoline and carbamate derivatives via sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate. These compounds are elucidated by elemental analysis and spectral data, contributing to the chemical understanding of quinazolinone derivatives Molecules, 20, 822-838.
Catalytic Synthesis Approaches
Xu and Alper (2015) explored palladium-catalyzed dearomatizing carbonylation for synthesizing N-fused heterocycles, including quinazolin-11-ones. This method highlights the versatility of quinazolinone scaffolds in synthesizing complex heterocycles Organic letters, 17, 1569-72.
Biological Activities and Applications
Anti-inflammatory Activities
Kumar and Rajput (2009) reported the synthesis and evaluation of quinazolin-4-one derivatives for anti-inflammatory activities. This study underscores the potential therapeutic applications of these compounds European journal of medicinal chemistry, 44, 83-90.
Synthesis of Sulfonamide Hybrids
Ghomashi et al. (2022) reviewed the design and development of sulfonamide hybrids, including quinazoline derivatives, demonstrating their significance in pharmacology due to their broad range of biological activities Current medicinal chemistry.
Organocatalysis in Pyrrolidine Derivatives
Kowalczyk et al. (2016) presented an enantio- and diastereoselective approach to synthesize pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold, illustrating the application of quinazolinone derivatives in organocatalysis Synthesis, 49, 880-890.
properties
IUPAC Name |
3-prop-2-enyl-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-2-7-19-15(21)12-6-5-11(10-13(12)17-16(19)22)14(20)18-8-3-4-9-18/h2,5-6,10H,1,3-4,7-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTRIPYHVDEZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-prop-2-enyl-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
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